molecular formula C21H22Cl2N2O B11043068 N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B11043068
M. Wt: 389.3 g/mol
InChI Key: OLYQJALCBKLCBT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with dichlorophenyl, ethyl, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl, ethyl, and trimethyl groups. The reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like tetrahydrofuran (THF) or ethanol. The final step usually includes the formation of the carboxamide group through the reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines
  • Bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide]

Uniqueness

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide stands out due to its unique quinoline core structure and specific substitution pattern. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C21H22Cl2N2O

Molecular Weight

389.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-ethyl-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C21H22Cl2N2O/c1-5-14-6-9-19-16(10-14)13(2)12-21(3,4)25(19)20(26)24-15-7-8-17(22)18(23)11-15/h6-12H,5H2,1-4H3,(H,24,26)

InChI Key

OLYQJALCBKLCBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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